molecular formula C14H15F2NO2 B2603424 2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097933-03-2

2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Cat. No.: B2603424
CAS No.: 2097933-03-2
M. Wt: 267.276
InChI Key: FCQUFYGPTVATER-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a benzamide derivative characterized by a 2,6-difluorinated aromatic ring and a cyclohexenyl-hydroxymethyl substituent. The compound’s structure combines electron-withdrawing fluorine atoms with a hydroxylated cyclohexene moiety, which may enhance solubility and influence steric interactions in biological systems.

The hydroxycyclohexenyl group introduces conformational flexibility and hydrogen-bonding capacity, distinguishing it from simpler benzamide derivatives.

Properties

IUPAC Name

2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO2/c15-10-5-4-6-11(16)12(10)13(18)17-9-14(19)7-2-1-3-8-14/h2,4-7,19H,1,3,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQUFYGPTVATER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2,6-difluorobenzoyl chloride and 1-hydroxycyclohex-2-en-1-ylmethanol.

    Reaction Conditions: The reaction between 2,6-difluorobenzoyl chloride and 1-hydroxycyclohex-2-en-1-ylmethanol is carried out in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature under an inert atmosphere.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group on the cyclohexene ring can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the benzamide moiety to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents such as sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxy group yields a ketone, while reduction of the benzamide moiety yields an amine.

Scientific Research Applications

2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays to understand the effects of fluorine substitution on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins.

    Industry: It is used in the development of specialty chemicals and materials. The compound’s unique properties make it suitable for applications in materials science, including the design of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The hydroxy group on the cyclohexene ring can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Biological Activity Synthesis Route
2,6-Difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide Benzamide 2,6-difluoroaryl, (1-hydroxycyclohex-2-en-1-yl)methyl Not explicitly reported; inferred CRAC modulation based on analogues Likely via amide coupling (similar to GSK7975A/GSK5503A)
GSK7975A Benzamide-pyrazole hybrid 4-hydroxy-2-(trifluoromethyl)benzyl Selective CRAC channel blocker; inhibits T-cell activation Hydrogenolysis of benzyl-protected precursor using Pd/C
GSK5503A Benzamide-pyrazole hybrid 2-phenoxybenzyl CRAC channel blocker; reduces cytokine production in immune cells Alkylation of pyrazole with 2-phenoxybenzyl bromide in DMF
RO2959 Benzamide-pyrazine hybrid 4-methyl-1-(thiazol-2-yl)-3,6-dihydropyridinyl SOCE (store-operated calcium entry) inhibitor; suppresses T-cell proliferation Not detailed in evidence; likely involves SNAr or coupling reactions
Rip-D Salicylamide 3,4-dimethoxyphenethyl N,O-bidentate directing group for metal catalysis Condensation of methyl salicylate with phenethylamine
L11/L12 Benzamide-thioether derivatives 3-methyl-1-(phenylthio)butan-2-yl or phenylthio-propan-2-yl Not explicitly reported; sulfur-containing analogues may enhance redox stability Thioether formation followed by amide coupling

Key Differences and Implications

Pharmacological Activity

  • CRAC Channel Modulation : GSK7975A and GSK5503A exhibit high selectivity for CRAC channels due to their pyrazole-linked benzyl groups, which optimize steric and electronic interactions with STIM1/ORAI1 proteins . The target compound’s cyclohexenyl-hydroxymethyl group may alter binding kinetics or specificity compared to these derivatives.
  • T-Cell Suppression: RO2959 demonstrates potent inhibition of T-cell proliferation via SOCE blockade, a mechanism shared with GSK compounds but achieved through a pyrazine-thiazole scaffold .

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound and GSK7975A enhances aqueous solubility compared to non-hydroxylated analogues like GSK5503A .

Biological Activity

2,6-Difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide (CAS Number: 2097933-03-2) is a fluorinated organic compound with potential biological activity. Its molecular formula is C14H15F2NO2C_{14}H_{15}F_2NO_2, and it has a molecular weight of 267.27 g/mol. The compound features a difluorobenzamide structure, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways, particularly those involved in cancer metabolism. Similar fluorinated compounds have shown promise in inhibiting glycolysis, a critical pathway often upregulated in aggressive cancers such as glioblastoma multiforme (GBM) .

Research indicates that the compound may act as an inhibitor of hexokinase, an enzyme that plays a key role in the glycolytic pathway. By inhibiting hexokinase, this compound could potentially reduce the energy supply to rapidly dividing cancer cells, leading to decreased tumor growth and proliferation.

In Vitro Studies

In vitro studies have demonstrated that fluorinated derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown lower IC50 values, indicating higher potency in inhibiting cell viability under hypoxic conditions . These findings suggest that the structural modifications present in this compound may enhance its stability and uptake in biological systems.

Comparative Analysis

Compound NameIC50 Value (µM)Target EnzymeCancer Type
2-Deoxy-D-glucose (2-DG)20HexokinaseGBM
This compoundTBDHexokinaseTBD
Halogenated 2-DG Derivatives<10HexokinaseGBM

Note: TBD - To Be Determined based on further research.

Study on Fluorinated Derivatives

A recent study focused on the synthesis and evaluation of novel fluorinated derivatives showed that these compounds modulate hexokinase activity differently compared to traditional inhibitors like 2-DG. The study highlighted that modifications at the C-2 position enhance pharmacokinetic properties, making them more effective at lower doses over extended periods .

Clinical Relevance

The implications of these findings are significant for cancer therapies targeting metabolic pathways. The ability of this compound to inhibit glycolysis could lead to new treatment paradigms for cancers characterized by altered metabolic states.

Q & A

Q. What are the established synthetic routes and characterization methods for 2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 2,6-difluorobenzamide derivatives with cyclohexenol intermediates. For example, acylation reactions using carbodiimide coupling agents (e.g., EDC·HCl) in acetonitrile:water (3:1) under room-temperature stirring for 72 hours yield intermediates, followed by purification via crystallization (e.g., methanol:water) . Characterization employs spectroscopic techniques:
  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., hydroxyl groups at δ 11.63 ppm in DMSO-d6) .
  • HPLC : For purity assessment (e.g., 96.9% purity confirmed via preparative HPLC) .
  • IR spectroscopy : To validate functional groups (e.g., carbonyl stretches at ~1640 cm⁻¹) .

Q. What are the core physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer : Key properties include solubility, stability, and partition coefficients. Gas chromatography (GC) with mass spectrometry (e.g., NIST Standard Reference Database 69) quantifies volatility and thermal stability . Solubility in polar/nonpolar solvents is tested via shake-flask methods, while logP values are determined using octanol-water partitioning assays. X-ray crystallography (e.g., Acta Crystallographica Section E) resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :
  • Laboratory studies : Assess hydrolysis, photolysis, and biodegradation under controlled pH/temperature.
  • Environmental compartment modeling : Use HPLC-MS to track distribution in soil/water systems.
  • Ecotoxicity assays : Evaluate impacts on model organisms (e.g., Daphnia magna) via OECD guidelines.
  • Long-term monitoring : Deploy field studies to validate lab-based degradation rates.

Q. How can structural modifications enhance biological activity, and what analytical tools validate these changes?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:
  • Substituent variation : Replace the cyclohexenol group with bulkier moieties (e.g., naphthyl) to test antiviral/anticancer activity .
  • Bioisosteric replacement : Swap fluorine atoms with chlorine to modulate electron-withdrawing effects.
    Validation tools:
  • Antiproliferation assays : MTT tests on cancer cell lines (e.g., IC50 determination) .
  • Molecular docking : Simulate interactions with target enzymes (e.g., viral proteases) .

Q. How should researchers address contradictions in pharmacological data across studies?

  • Methodological Answer : Apply evidence-based inquiry principles :
  • Theoretical alignment : Reconcile discrepancies by linking results to established mechanisms (e.g., dose-dependent cytotoxicity vs. off-target effects).
  • Methodological audit : Compare assay conditions (e.g., cell line viability protocols, solvent controls).
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., using RevMan for statistical heterogeneity assessment).

Q. What advanced analytical techniques are critical for quantifying trace levels of this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for high sensitivity (LOQ < 1 ng/mL).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular integrity (e.g., ESI+ mode with <5 ppm mass error) .
  • Solid-phase extraction (SPE) : Use C18 cartridges to isolate the compound from plasma/urine.

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